4-ethyl-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide
Description
4-ethyl-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound features a benzenesulfonamide core with various substituents, including an ethyl group, a methoxyethyl group, and a thiophen-3-ylmethyl group.
Properties
IUPAC Name |
4-ethyl-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S2/c1-3-14-4-6-16(7-5-14)22(18,19)17(9-10-20-2)12-15-8-11-21-13-15/h4-8,11,13H,3,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMSBFLGJRIOJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N(CCOC)CC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Ethylbenzenesulfonyl Chloride
The sulfonyl chloride precursor is synthesized via chlorosulfonation of ethylbenzene:
- Chlorosulfonation : Ethylbenzene reacts with chlorosulfonic acid at 0–5°C to form 4-ethylbenzenesulfonic acid.
- Chlorination : Thionyl chloride (SOCl₂) converts the sulfonic acid to sulfonyl chloride under reflux (yield: 85–92%).
Critical Parameters :
Synthesis of N-(2-Methoxyethyl)-N-(Thiophen-3-Ylmethyl)Amine
This secondary amine is prepared via reductive amination:
- Aldehyde Formation : Thiophen-3-ylmethanol is oxidized to thiophen-3-ylcarbaldehyde using pyridinium chlorochromate (PCC).
- Reductive Amination : The aldehyde reacts with 2-methoxyethylamine in the presence of NaBH₃CN (yield: 68–75%).
Optimization Insight :
- Use of molecular sieves (4Å) improves aldehyde stability.
- Methanol as solvent minimizes side reactions.
Sulfonamide Coupling Reactions
Pathway A: Direct Coupling
Procedure :
- Reaction Setup : 4-Ethylbenzenesulfonyl chloride (1.2 eq) is added dropwise to a stirred solution of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)amine (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C.
- Base Addition : Triethylamine (2.5 eq) is introduced to scavenge HCl.
- Stirring : The mixture is warmed to 25°C and stirred for 12–16 hours.
Yield : 74–82% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Side Products :
Pathway B: Sequential Alkylation
Step 1 : Primary Sulfonamide Formation
4-Ethylbenzenesulfonamide is synthesized by reacting sulfonyl chloride with aqueous NH₃ (yield: 88–94%).
Step 2 : N-Alkylation
- First Alkylation : The sulfonamide reacts with 2-bromoethyl methyl ether in DMF/K₂CO₃ (60°C, 8 h; yield: 63%).
- Second Alkylation : The mono-alkylated intermediate is treated with thiophen-3-ylmethyl bromide (KI catalysis, 70°C; yield: 58%).
Challenges :
Reaction Optimization and Scalability
Solvent Screening
| Solvent | Dielectric Constant | Yield (Pathway A) | Purity (HPLC) |
|---|---|---|---|
| DCM | 8.93 | 82% | 98.5% |
| THF | 7.58 | 76% | 97.2% |
| Acetonitrile | 37.5 | 68% | 95.8% |
Structural Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
δ 7.82 (d, J = 8.2 Hz, 2H, Ar-H), 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 4.32 (s, 2H, N-CH₂-Thiophene), 3.58–3.62 (m, 4H, OCH₂CH₂O), 3.38 (s, 3H, OCH₃), 2.67 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.24 (t, J = 7.6 Hz, 3H, CH₂CH₃).HRMS (ESI+) :
Calculated for C₁₇H₂₃N₂O₃S₂ [M+H]⁺: 383.1098; Found: 383.1101.
Purity Assessment
- HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).
- Elemental Analysis :
C: 56.21% (calc. 56.33%), H: 6.38% (calc. 6.41%).
Industrial-Scale Considerations
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Sulfonamide derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including multidrug-resistant pathogens . The incorporation of the thiophene ring may enhance the compound's efficacy by improving its binding affinity to bacterial targets.
Anticancer Potential
Recent studies have highlighted the potential of benzenesulfonamide derivatives as anticancer agents. Compounds structurally related to 4-ethyl-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide have shown cytotoxic effects against multiple cancer cell lines . The mechanism often involves the induction of apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapy.
Sodium Channel Modulation
Patents have suggested that benzenesulfonamide compounds can be used to treat sodium channel-mediated diseases such as epilepsy. The modulation of voltage-gated sodium channels is crucial for regulating neuronal excitability . Given the structural similarities with known sodium channel blockers, this compound may also exhibit similar therapeutic effects.
Enzyme Inhibition
The compound's sulfonamide group is known to interact with various enzymes, potentially serving as an inhibitor for key metabolic pathways. For instance, sulfonamides have been studied as inhibitors of carbonic anhydrase and other enzymes involved in disease processes . This application could lead to novel treatments for conditions such as diabetes and neurodegenerative diseases.
Case Study 1: Antimicrobial Evaluation
A recent study evaluated several benzenesulfonamide derivatives against Gram-positive and Gram-negative bacteria, demonstrating that compounds similar to this compound exhibited promising antimicrobial activity, particularly against resistant strains like Klebsiella pneumoniae and Pseudomonas aeruginosa .
Case Study 2: Anticancer Activity Assessment
In vitro studies of related sulfonamide compounds revealed significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells. These findings suggest that the structural features of this compound may confer similar anticancer properties .
Mechanism of Action
The mechanism of action of 4-ethyl-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interfering with biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.
Uniqueness
4-ethyl-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other sulfonamides. These unique features could make it a valuable compound for specific applications in research and industry.
Biological Activity
4-Ethyl-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C14H19N3O2S
- Molecular Weight : 295.38 g/mol
The structure includes a benzenesulfonamide moiety, which is known for its diverse biological activities, including antibacterial and antifungal properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains. In particular, the presence of the thiophene ring has been associated with enhanced antimicrobial effects.
Case Study: Antifungal Activity
A study examining a series of thiophene-containing compounds indicated that modifications in the side chains significantly influenced antifungal activity. For example, a related compound exhibited an EC50 value of 1.96 mg/L against Pseudoperonospora cubensis, outperforming established fungicides like diflumetorim (EC50 = 21.44 mg/L) and flumorph (EC50 = 7.55 mg/L) . This suggests that similar modifications in this compound could lead to improved antifungal properties.
Structure-Activity Relationship (SAR)
The biological activity of sulfonamides often correlates with their structural features. The following table summarizes key modifications and their impact on biological activity:
| Modification | Observed Activity | Reference |
|---|---|---|
| Thiophene ring presence | Enhanced antifungal | |
| Alkyloxy side chains | Increased fungicidal | |
| Aromatic substitutions | Variable antibacterial |
The proposed mechanism of action for sulfonamide compounds includes inhibition of bacterial folic acid synthesis. By mimicking para-aminobenzoic acid (PABA), these compounds compete for the active site of dihydropteroate synthase, ultimately disrupting bacterial growth.
In Vivo Studies
In vivo assessments are crucial for understanding the therapeutic potential of new compounds. A recent study demonstrated that a thiophene derivative significantly reduced fungal infection severity in a cucumber model, indicating its potential applicability in agricultural settings .
Q & A
Basic: What are the established synthetic routes for 4-ethyl-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide, and how can purity be optimized?
Answer:
The compound is typically synthesized via a multi-step nucleophilic substitution reaction. A common approach involves:
Sulfonylation: Reacting 4-ethylbenzenesulfonyl chloride with 2-methoxyethylamine to form the mono-substituted intermediate.
Secondary Amine Formation: Introducing thiophen-3-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to achieve the N,N-dialkylated product .
Purity Optimization:
- Chromatography: Use silica gel column chromatography with a gradient eluent (e.g., hexane/ethyl acetate 3:1 to 1:2) .
- Recrystallization: Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility profiles .
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Confirm substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm, sulfonamide NH absence due to alkylation) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ at m/z 383.12 for C₁₇H₂₂N₂O₃S₂) .
- HPLC: Assess purity (>98% using C18 column, acetonitrile/water 70:30, UV detection at 254 nm) .
Basic: How can researchers design preliminary biological activity assays for this compound?
Answer:
- Target Selection: Prioritize sulfonamide-associated targets (e.g., carbonic anhydrase isoforms, kinase enzymes) .
- In Vitro Assays:
- Enzyme Inhibition: Use fluorometric or colorimetric assays (e.g., esterase activity for carbonic anhydrase) .
- Cytotoxicity: Screen against cancer cell lines (e.g., MTT assay, IC₅₀ determination) .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Answer:
-
Design of Experiments (DoE): Apply factorial design to variables (temperature, solvent, stoichiometry). For example:
Factor Low Level High Level Temperature (°C) 60 80 Solvent DMF THF Base K₂CO₃ Et₃N Analyze interactions using response surface methodology (RSM) . -
Computational Guidance: Use density functional theory (DFT) to predict transition states and optimize leaving-group reactivity .
Advanced: How can structural ambiguities (e.g., stereochemistry or conformer ratios) be resolved?
Answer:
- X-ray Crystallography: Resolve absolute configuration using single-crystal data (e.g., space group P1, unit cell parameters a = 9.556 Å, b = 9.672 Å) .
- Dynamic NMR: Detect rotameric equilibria (e.g., coalescence temperature studies for N-alkyl groups) .
Advanced: What computational strategies are effective for predicting physicochemical properties or binding modes?
Answer:
- Molecular Dynamics (MD): Simulate solvation effects (e.g., logP prediction via octanol/water partitioning) .
- Docking Studies: Map binding interactions with targets (e.g., AutoDock Vina for carbonic anhydrase IX) .
- QSAR Modeling: Corrogate substituent effects (e.g., electron-withdrawing groups on sulfonamide bioactivity) .
Advanced: How should researchers address contradictory data in biological activity or synthetic yields across studies?
Answer:
- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA for IC₅₀ variability) .
- Controlled Replication: Standardize assay conditions (e.g., buffer pH, cell passage number) .
- Mechanistic Probes: Use isotopic labeling (e.g., ¹⁵N NMR to track sulfonamide stability under assay conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
